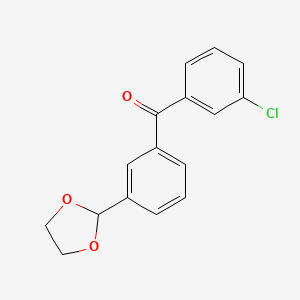

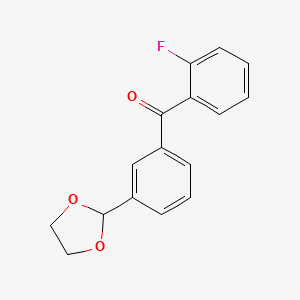

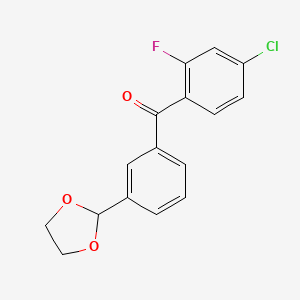

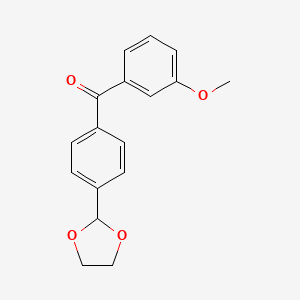

![molecular formula C14H21ClN4O3 B1328046 tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1017782-56-7](/img/structure/B1328046.png)

tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate

Descripción general

Descripción

The compound tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl substituted heterocyclic compounds, which can provide insights into the chemical behavior and properties of the compound . These compounds are often of interest due to their potential biological activities and their use as intermediates in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of tert-butyl substituted compounds typically involves multi-step reactions, starting from simple precursors. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . Similarly, the synthesis of tert-butyl substituted pyrazoles can be achieved by reacting tert-butylhydrazine hydrochloride with various alkenones in the presence of different reaction media . These methods could potentially be adapted for the synthesis of tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For instance, the molecular structure of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide was investigated using Gaussian09 software, and the stability of the molecule was analyzed using NBO analysis . X-ray studies have also been used to determine the crystal structure of related compounds, revealing details such as the orientation of side chains and the presence of hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl substituted compounds can participate in various chemical reactions. For example, tert-butyl amides can undergo cyclization into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under specific conditions . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall electronic delocalization within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are closely related to their molecular structure. For instance, the presence of tert-butyl groups can increase the steric bulk, affecting the compound's solubility and reactivity. The electronic properties, such as the distribution of electron density and the energy of the frontier molecular orbitals (HOMO and LUMO), can be assessed through computational methods and are important for understanding the compound's reactivity and potential non-linear optical properties . The crystal structure analysis can provide information on the compound's density and molecular packing, which are important for material properties .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : The compound has been involved in various synthesis techniques. For instance, Martins et al. (2012) explored the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, indicating the compound's role in the formation of complex chemical structures (Martins et al., 2012).

Bioactive Compound Synthesis : Doležal et al. (2006) demonstrated its use in synthesizing substituted pyrazinecarboxamides with potential anti-mycobacterial and antifungal activities, highlighting its role in medicinal chemistry (Doležal et al., 2006).

Spectroscopic and Structural Analysis : Bhagyasree et al. (2015) conducted spectroscopic analyses of similar compounds, providing insights into their molecular structure and properties (Bhagyasree et al., 2015).

Applications in Material Science

Organic Light-Emitting Diodes (OLEDs) : Zarins et al. (2012) researched the synthesis and thermal properties of glassy trityl group-containing luminescent derivatives, implying potential applications in OLEDs and organic lasers (Zarins et al., 2012).

Fluorinated Polyimides : Yang et al. (2006) explored the synthesis of organosoluble and light-colored fluorinated polyimides, signifying the compound's utility in advanced polymer materials (Yang et al., 2006).

Other Applications

Pharmaceutical Synthesis : Časar et al. (2009) described its application in the synthesis of statins, indicating its significance in pharmaceutical manufacturing (Časar et al., 2009).

Amination in Organic Synthesis : Kandalkar et al. (2013) demonstrated its use in amination of carboxylate-substituted nitrogen-containing heteroaryl chlorides, essential in organic synthesis (Kandalkar et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 4-[6-chloro-5-(hydroxymethyl)pyrimidin-4-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12-10(8-20)11(15)16-9-17-12/h9,20H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMZXONHGLMRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126343 | |

| Record name | 1,1-Dimethylethyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate | |

CAS RN |

1017782-56-7 | |

| Record name | 1,1-Dimethylethyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.